Orange dispersé 3

Vue d'ensemble

Description

Il appartient à la famille des composés organohalogénés et est largement utilisé comme solvant dans diverses applications industrielles, notamment le décapage des peintures, la fabrication pharmaceutique et le nettoyage des métaux . Le chlorure de méthylène est privilégié pour sa faible toxicité, sa faible inflammabilité, sa grande stabilité et sa facilité de récupération pour une réutilisation .

Applications De Recherche Scientifique

Methylene chloride has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

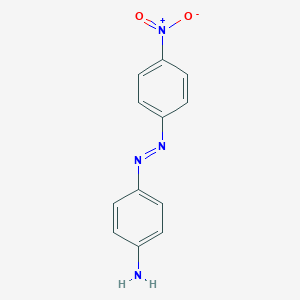

Disperse Orange 3 (DO3) is a monoazo dye . It primarily targets textile materials such as acetates, nylon, silk, wool, and cotton . It is used to impart color to these materials, becoming an integral part of them .

Mode of Action

DO3 interacts with its targets (textile materials) through a process of adsorption and oxidation . The dye molecules adsorb onto the textile fibers and undergo oxidation, leading to a change in their color . This interaction is facilitated by the presence of two aromatic rings in DO3, one with an amino group and the other substituted with a nitro group .

Biochemical Pathways

The primary biochemical pathway involved in the action of DO3 is the adsorption and oxidation pathway . In this pathway, DO3 molecules adsorb onto a polycrystalline Pt electrode and undergo oxidation . The rate constants of the adsorption process and the oxidation reaction are strongly dependent on the potential .

Pharmacokinetics

Instead, it remains on the surface of the materials to which it is applied .

Result of Action

The primary result of DO3’s action is the coloration of textile materials . By adsorbing onto the fibers and undergoing oxidation, DO3 imparts a distinct color to the materials . Additionally, DO3 can be used in low concentration to improve the electro-optic properties of dichroic polymer-dispersed liquid crystals, which can be used as materials for display devices .

Action Environment

The action of DO3 is influenced by environmental factors such as the presence of other chemicals and the physical conditions of the environment . For example, the rate of adsorption and oxidation of DO3 is strongly dependent on the potential, which can be influenced by the chemical environment . Furthermore, the stability and efficacy of DO3 can be affected by factors such as temperature, pH, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

Disperse Orange 3 has been used as a resonance Raman probe for measuring membrane order . The NO2 symmetric stretching band of Disperse Orange 3 is downshifted by about 4 cm-1 on the phase transition of phosphatidylcholine membranes from the liquid crystalline to the gel phase .

Cellular Effects

Disperse Orange 3 has been shown to interact with lipid membranes, influencing their molecular order . It has been suggested that Disperse Orange 3 can distinguish different membrane phases .

Molecular Mechanism

The molecular mechanism of Disperse Orange 3 involves its interaction with lipid membranes. The downshift of the NO2 symmetric stretching band of Disperse Orange 3 indicates a change in the molecular order of lipids in the membrane .

Temporal Effects in Laboratory Settings

The effects of Disperse Orange 3 on lipid membranes have been observed over time in laboratory settings

Metabolic Pathways

Its interaction with lipid membranes suggests it may influence lipid metabolism .

Transport and Distribution

Disperse Orange 3 is likely transported and distributed within cells and tissues via its interaction with lipid membranes

Subcellular Localization

The subcellular localization of Disperse Orange 3 is likely associated with lipid membranes due to its interaction with these structures

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorure de méthylène est principalement produit par la chloration du méthane. La réaction implique la substitution d'atomes d'hydrogène dans le méthane par des atomes de chlore, ce qui conduit à la formation de chlorure de méthyle, de chlorure de méthylène, de chloroforme et de tétrachlorure de carbone . Les conditions de réaction comprennent généralement des températures élevées et la présence d'un catalyseur pour faciliter le processus de chloration .

Méthodes de production industrielles : En milieu industriel, le chlorure de méthylène est produit selon un procédé continu où des gaz de méthane et de chlore sont mis en réaction dans un réacteur de chloration. Le mélange réactionnel est ensuite refroidi et les produits sont séparés par distillation. Le chlorure de méthylène est recueilli sous forme de distillat, tandis que les autres sous-produits sont traités ou recyclés .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de méthylène subit diverses réactions chimiques, notamment :

Réactions de substitution : Le chlorure de méthylène peut participer à des réactions de substitution nucléophile où les atomes de chlore sont remplacés par d'autres nucléophiles.

Réactions d'oxydation : Dans certaines conditions, le chlorure de méthylène peut être oxydé pour former du dioxyde de carbone et du chlorure d'hydrogène.

Réactifs et conditions courants :

Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution avec le chlorure de méthylène comprennent les ions hydroxyde, l'ammoniac et les amines.

Agents oxydants : Des agents oxydants forts tels que le permanganate de potassium ou l'acide chromique peuvent être utilisés pour oxyder le chlorure de méthylène.

Principaux produits :

Produits de substitution : Selon le nucléophile utilisé, les principaux produits peuvent inclure du méthanol, de la méthylamine ou d'autres méthanes substitués.

Produits d'oxydation : Les principaux produits des réactions d'oxydation sont le dioxyde de carbone et le chlorure d'hydrogène.

4. Applications de la recherche scientifique

Le chlorure de méthylène a un large éventail d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

Le chlorure de méthylène exerce ses effets principalement par ses propriétés de solvant. Il peut dissoudre une large gamme de composés organiques, facilitant les réactions chimiques et les extractions. Le composé est métabolisé dans l'organisme en monoxyde de carbone, en dioxyde de carbone et en chlorure inorganique, qui sont ensuite expirés ou excrétés . Les principales cibles moléculaires comprennent les enzymes impliquées dans le métabolisme du chlorure de méthylène, telles que le cytochrome P450 .

Composés similaires :

Chloroforme (trichlorométhane) : Le chloroforme contient trois atomes de chlore liés à un atome de carbone et a des propriétés de solvant similaires, mais il est plus toxique et a un point d'ébullition plus élevé.

Tétrachlorure de carbone : Ce composé a quatre atomes de chlore liés à un atome de carbone et est utilisé comme solvant et dans les extincteurs, mais il est hautement toxique et cancérigène.

Unicité du chlorure de méthylène : Le chlorure de méthylène est unique en raison de sa toxicité relativement faible par rapport à d'autres solvants chlorés, de son faible point d'ébullition et de son efficacité en tant que solvant pour une large gamme de composés. Sa faible inflammabilité et sa grande stabilité en font un choix privilégié dans diverses applications industrielles .

Comparaison Avec Des Composés Similaires

Chloroform (Trichloromethane): Chloroform contains three chlorine atoms bonded to one carbon atom and has similar solvent properties but is more toxic and has a higher boiling point.

Carbon Tetrachloride: This compound has four chlorine atoms bonded to one carbon atom and is used as a solvent and in fire extinguishers but is highly toxic and carcinogenic.

Uniqueness of Methylene Chloride: Methylene chloride is unique due to its relatively low toxicity compared to other chlorinated solvents, its low boiling point, and its effectiveness as a solvent for a wide range of compounds. Its low flammability and high stability make it a preferred choice in various industrial applications .

Propriétés

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBOSJFEZZJZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061061 | |

| Record name | C.I. Disperse Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

T487 binds selectively and potently to CXCR3. | |

| Record name | T487 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

730-40-5 | |

| Record name | 4-Amino-4′-nitroazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-((4-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J3O076OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

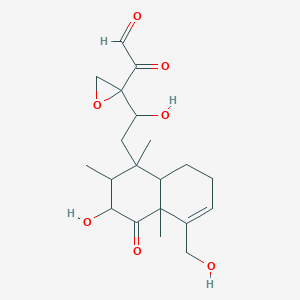

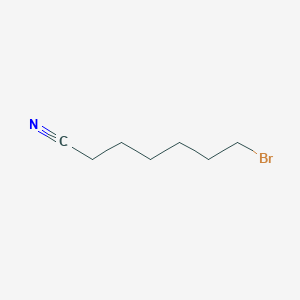

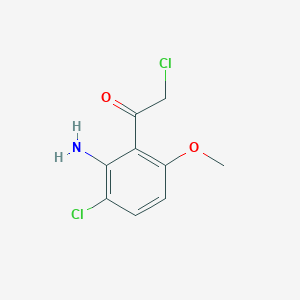

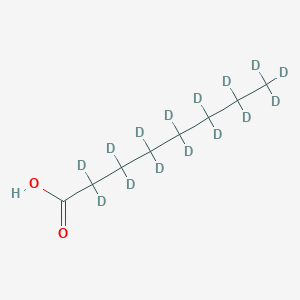

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)

![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)